

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BIIB091

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Compound of Interest

Compound Name: BIIB091

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Executive Summary

BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of relapsing forms of multiple sclerosis (MS). This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of **BIIB091**. The data presented herein demonstrates that **BIIB091** effectively inhibits BTK signaling in B cells and myeloid cells, leading to modulation of downstream inflammatory responses. Clinical studies in healthy volunteers have established a pharmacokinetic and pharmacodynamic profile that supports further development, with an immediate-release formulation identified as optimal for achieving desired therapeutic exposures.

Introduction

Bruton's tyrosine kinase is a critical signaling enzyme in B cells and myeloid cells, playing a key role in the pathogenesis of autoimmune diseases such as multiple sclerosis.[1] **BIIB091** is a novel, orally administered small molecule that reversibly binds to BTK, inhibiting its kinase activity and subsequent downstream signaling pathways involved in inflammation.[1] This technical guide summarizes the key pharmacokinetic and pharmacodynamic characteristics of **BIIB091**, based on available preclinical and clinical data.

Pharmacodynamics

BIIB091 has demonstrated potent and selective inhibition of BTK in a variety of in vitro and in vivo models.

In Vitro Potency

BIIB091 exhibits potent inhibitory activity against BTK and downstream signaling pathways in various cell types. The half-maximal inhibitory concentrations (IC50) from key in vitro assays are summarized in the table below.

Assay Target/Endpoint	Cell Type	IC50 (nM)
BTK Phosphorylation	Human Whole Blood	24[2]
PLCy2 Phosphorylation	Ramos Human B-cell Line	6.9[2]
CD69 Activation (anti-IgM stimulated)	Human PBMCs	6.9[2]
FcγR-induced ROS Production	Purified Primary Neutrophils	4.5[2]
FcγRI and FcγRIII-mediated TNFα secretion	Human Monocytes	1.3 - 8.0[2]
BCR-mediated B-cell Activation (CD69/CD63)	Human Whole Blood	71[2]
FcεR-induced Basophil Activation (CD69/CD63)	Human Whole Blood	82[2]

In Vivo Pharmacodynamics

In a Phase 1 study involving healthy volunteers, **BIIB091** demonstrated dose-dependent inhibition of B-cell function.[1] Twice-daily administration of **BIIB091** for 14 days resulted in complete inhibition of B-cell activation over the dosing interval.[1]

Pharmacokinetics

The pharmacokinetic properties of **BIIB091** have been evaluated in preclinical species and in Phase 1 clinical trials with healthy volunteers.

Preclinical Pharmacokinetics

Preclinical studies have demonstrated that **BIIB091** possesses drug-like properties suitable for clinical development.[3]

Species	Formulation	Dosing	Key Findings
Mouse	Oral (p.o.), twice daily for 10 days	0.03-30 mg/kg	Reduced anti-NP IgM antibody titers by 22-88%.[2]

Clinical Pharmacokinetics

Phase 1 clinical trials (NCT03943056, NCT04564612) have been conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of various formulations of **BIIB091**. [4][5]

An immediate-release (IR) tablet formulation was selected for further development.[6] Key findings from these studies include:

- Food Effect: The impact of food on the absorption of **BIIB091** has been studied.
- Drug-Drug Interactions: Co-administration with a CYP3A4 inhibitor (itraconazole) resulted in an approximate 2-fold increase in the maximum concentration (C_{max}) and a 3 to 4-fold increase in the total exposure (AUC) of **BIIB091**. [4] Co-administration with a proton pump inhibitor (rabeprazole) also affected **BIIB091**'s pharmacokinetics.[4]

While specific quantitative data for C_{max}, T_{max}, AUC, and half-life from the published literature are limited, the studies aimed to achieve a steady-state trough concentration (C_{trough}) of > 221 ng/mL.[7]

Experimental Protocols

In Vitro BTK Phosphorylation Assay in Human Whole Blood

- Objective: To determine the potency of **BIIB091** in inhibiting BTK autophosphorylation in a physiologically relevant matrix.
- Methodology:
 - Healthy human whole blood samples were treated with varying concentrations of **BIIB091** or vehicle (DMSO).
 - Total BTK protein was captured from cell lysates using a BTK-specific monoclonal antibody immobilized on a plate.
 - The level of BTK phosphorylation was quantified using an anti-phosphotyrosine antibody.
 - IC50 values were calculated from the concentration-response curves.[\[6\]](#)

Phase 1 Single and Multiple Ascending Dose Study in Healthy Volunteers (NCT03943056)

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple oral doses of **BIIB091**.[\[8\]](#)
- Study Design: A randomized, blinded, placebo-controlled, single- and multiple-ascending dose study.[\[8\]](#)
- Participants: Healthy adult volunteers.[\[8\]](#)
- Methodology:
 - Single Ascending Dose (SAD) Phase: Participants received a single oral dose of **BIIB091** or placebo in a fasted state.[\[8\]](#)
 - Multiple Ascending Dose (MAD) Phase: Participants received twice-daily oral doses of **BIIB091** or placebo for 13 days, with a single dose on Day 14.[\[8\]](#)

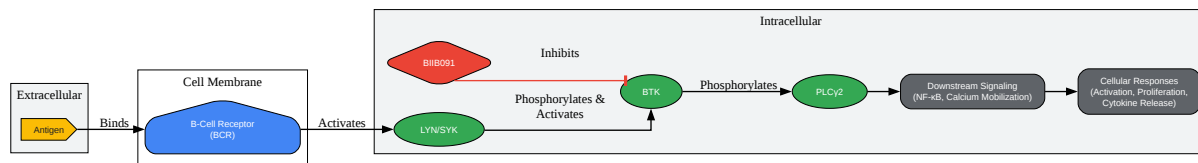
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of **BIIB091**.
- Pharmacodynamic Assessments: B-cell activation markers were assessed to evaluate the biological effect of **BIIB091**.

Phase 1 Formulation and Food Effect Study (NCT04564612)

- Objective: To evaluate the pharmacokinetic profiles of modified-release (MR) and immediate-release (IR) formulations of **BIIB091** and to assess the impact of food and co-administered drugs.[\[5\]](#)
- Study Design: An open-label, pharmacokinetic study with multiple parts.[\[5\]](#)
- Participants: Healthy adult volunteers.[\[5\]](#)
- Methodology:
 - Part 1 & 1B: Evaluation of single doses of MR and IR formulations in a fasted state.[\[5\]](#)
 - Part 2: Assessment of the effect of a proton pump inhibitor and a CYP3A4 inhibitor on the pharmacokinetics of the selected **BIIB091** formulation.[\[5\]](#)
 - Part 3: Evaluation of the pharmacokinetics of the selected **BIIB091** regimen after multiple doses.[\[5\]](#)
 - Pharmacokinetic Sampling: Serial blood samples were collected to characterize the concentration-time profile of **BIIB091**.

Signaling Pathways and Experimental Workflows

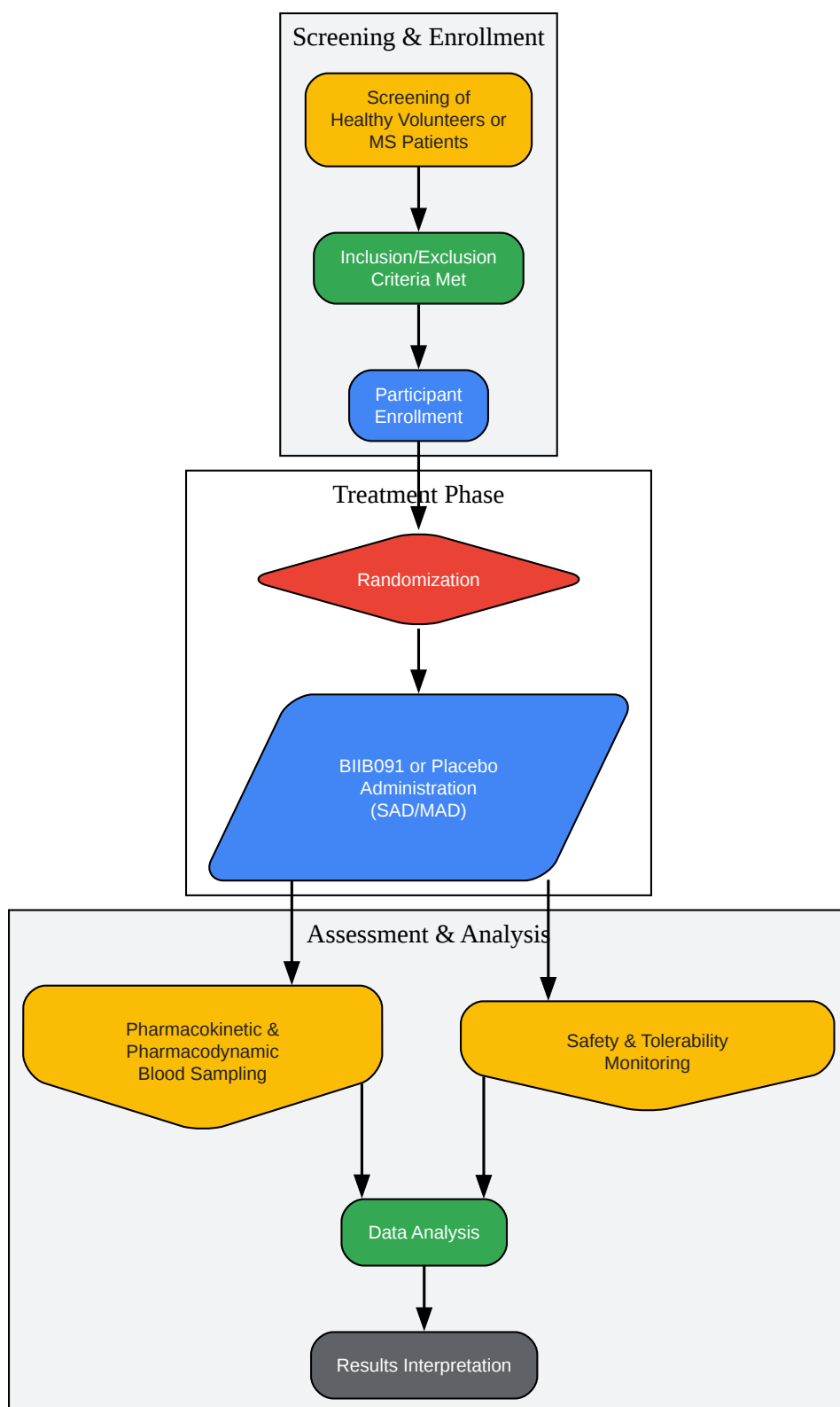
BIIB091 Mechanism of Action: BTK Signaling Pathway Inhibition



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Caption: **BIIB091** inhibits BTK phosphorylation, blocking downstream signaling from the B-Cell Receptor.

High-Level Clinical Trial Workflow for BIIB091



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Caption: A generalized workflow for Phase 1 clinical trials of **BIIB091**.

Conclusion

BIIB091 is a potent and selective reversible BTK inhibitor with a well-characterized pharmacodynamic profile. It effectively inhibits key signaling pathways in immune cells central to the pathophysiology of multiple sclerosis. Phase 1 clinical trials have established a foundational understanding of its pharmacokinetic properties in humans and have identified a suitable oral formulation for further clinical investigation in patients with relapsing forms of MS. The collective data support the continued development of **BIIB091** as a potential novel therapeutic for this chronic autoimmune disease.

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